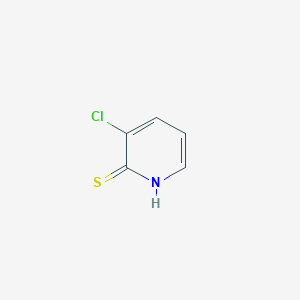

3-Chloropyridine-2-thiol

Descripción general

Descripción

3-Chloropyridine-2-thiol is a chemical compound that is part of a broader class of heterocyclic compounds with potential applications in various fields, including organic synthesis and medicinal chemistry. Although the specific compound 3-Chloropyridine-2-thiol is not directly mentioned in the provided papers, the related chemistry and reactivity principles can be inferred from the studies on similar heterocyclic compounds and their derivatives.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves cyclocondensation reactions, as demonstrated in the synthesis of 4,5-trans-4-Aryl-3-cyano-6-hydroxy-6-methyl-5-pyridinio-1,4,5,6-tetrahydropyridine-2-thiolates . These compounds were synthesized using a starting material of 1-acetonylpyridinium chloride, aromatic aldehyde, and cyanothioacetamide. The synthesis route is indicative of the potential methods that could be applied to synthesize 3-Chloropyridine-2-thiol, involving key steps such as cyclocondensation and the use of thiol-containing reagents.

Molecular Structure Analysis

The molecular structure of heterocyclic thiol derivatives is often complex and can exhibit different tautomeric forms. For instance, the study on 6-hydroxy-6-methyl-4-phenyl-5-pyridiniohexahydropyridine-2-thione chlorides shows the presence of thione and enethiol tautomers . This suggests that 3-Chloropyridine-2-thiol could also exhibit tautomerism, which would be an important consideration in its molecular structure analysis.

Chemical Reactions Analysis

The reactivity of heterocyclic thiols is highlighted by their ability to undergo various chemical reactions. For example, the regioselective thiolate addition to 2,3-dichloropyrrolo[1,2-a] benzimidazol-1-one demonstrates the potential for 3-Chloropyridine-2-thiol to participate in similar nucleophilic substitution reactions . Additionally, the regioselective difunctionalization of pyridines via 3,4-pyridynes indicates that 3-Chloropyridine-2-thiol could be used as a precursor for the synthesis of trisubstituted pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic thiols are influenced by their molecular structure and substituents. The stability of these compounds can be affected by factors such as pH and temperature, as seen in the case of 5-Acetyl-2-alkylthio-6-hydroxy-4-pyridyl-1,4,5,6-tetrahydropyridines, which are prone to dehydration . The redox properties of sulfur derivatives, as explored through cyclic voltammetry, suggest that 3-Chloropyridine-2-thiol may also exhibit interesting electrochemical behavior .

Aplicaciones Científicas De Investigación

Thiol-Reactive Luminescent Agents

3-Chloropyridine-2-thiol derivatives, like 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, have been studied for their use as thiol-reactive luminescent agents. These agents are notable for their long luminescence lifetime and large Stokes shift, making them suitable for fluorescence microscopy and specific targeting in biological imaging, such as accumulating in mitochondria (Amoroso et al., 2008).

Regioselective Difunctionalization in Synthesis

The regioselective 3,4-difunctionalization of 3-chloropyridines through intermediates like 3,4-pyridynes has been documented. This approach is valuable for synthesizing various trisubstituted pyridines, playing a key role in the synthesis of complex organic compounds, including key intermediates for drugs like paroxetine (Heinz et al., 2021).

Synthesis of Nicotinic Receptor Probes

3-Chloropyridine-2-thiol derivatives have been used in the synthesis of compounds like 3-substituted 2-nitromethylenetetrahydrothiophene. These synthesized compounds serve as probes for studying interactions with nicotinic acetylcholine receptors, which are significant in researching neonicotinoid-nicotinic receptor interactions (Zhang, Tomizawa, & Casida, 2004).

Synthesis of Aromatic Tri- and Tetrasulfides

3-Chloropyridine-2-thiol has been utilized in the optimized synthesis of aromatic trisulfides and tetrasulfides. These compounds have diverse applications in chemical synthesis and have been characterized for their physical properties (Zysman‐Colman & Harpp, 2003).

Fluorescent Probes in Biological Systems

3-Chloropyridine-2-thiol derivatives are used in constructing fluorescent probes for biological systems. For example, probes combining pyrene ring and substituted pyridine have shown potential for in vivo imaging and detecting specific biological molecules like cysteine (Chao et al., 2019).

Metal-free C-3 Sulfenylation in Organic Synthesis

In organic synthesis, 3-chloropyridine-2-thiol derivatives have been applied in metal-free, visible-light-promoted regioselective C-3 sulfenylation. This technique is significant for synthesizing structurally diverse biologically interesting compounds under eco-friendly conditions (Rahaman, Das, & Barman, 2018).

Safety and Hazards

When handling 3-Chloropyridine-2-thiol, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area. It is also advised to keep away from heat/sparks/open flames/hot surfaces . The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Propiedades

IUPAC Name |

3-chloro-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNS/c6-4-2-1-3-7-5(4)8/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJSKNMPZQWOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541760 | |

| Record name | 3-Chloropyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloropyridine-2-thiol | |

CAS RN |

5897-94-9 | |

| Record name | 3-Chloropyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropyridine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Biotin-[2-(2-pyridyldithio)ethylamide]](/img/structure/B1282680.png)